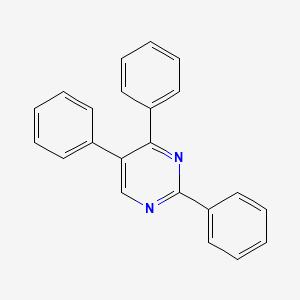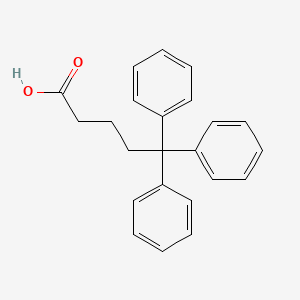
5,5,5-Triphenylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,5-Triphenylpentanoic acid is an organic compound with the molecular formula C23H22O2 It is characterized by the presence of three phenyl groups attached to the fifth carbon of a pentanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Triphenylpentanoic acid typically involves the reaction of triphenylmethane with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid group. One common method involves the use of Grignard reagents, where triphenylmethyl chloride reacts with magnesium to form a Grignard reagent, which is then treated with carbon dioxide to yield the carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Grignard reactions or other alkylation techniques, followed by purification processes such as recrystallization or distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5,5-Triphenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5,5,5-Triphenylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,5,5-Triphenylpentanoic acid involves its interaction with specific molecular targets and pathways. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Phenylpentanoic acid: A monocarboxylic acid with a single phenyl group at the δ-position.
7,7,7-Triphenylheptanoic acid: A longer chain analog with similar structural features.
Uniqueness: 5,5,5-Triphenylpentanoic acid is unique due to the presence of three phenyl groups at the same carbon position, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for use in specialized applications.
Eigenschaften
CAS-Nummer |
33885-03-9 |
|---|---|
Molekularformel |
C23H22O2 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
5,5,5-triphenylpentanoic acid |
InChI |
InChI=1S/C23H22O2/c24-22(25)17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2,(H,24,25) |
InChI-Schlüssel |
MSIAYOAPKLPCMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


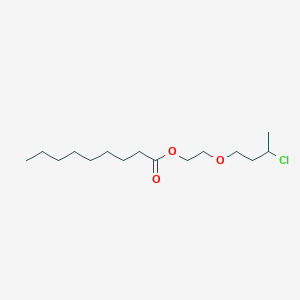

![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
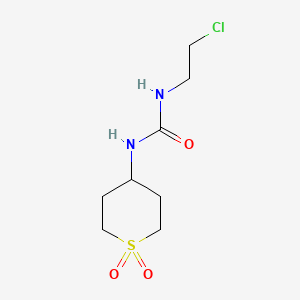
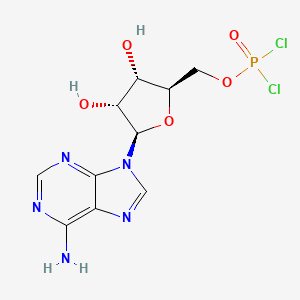
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)

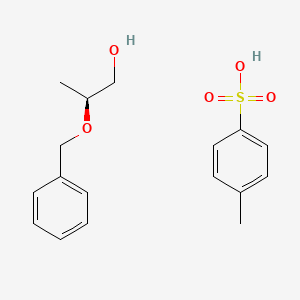
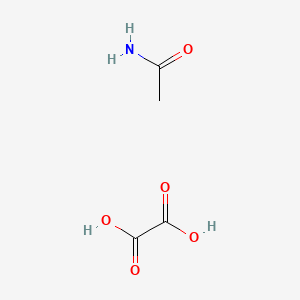

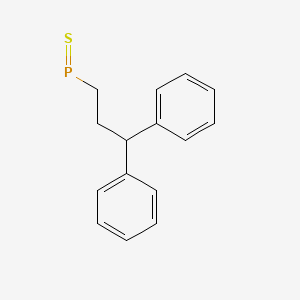
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

